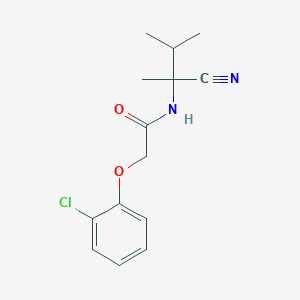
2-(2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide, also known as A-769662, is a potent activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating cellular energy homeostasis. A-769662 has been extensively studied for its potential therapeutic applications in metabolic diseases, cancer, and neurodegenerative disorders.
Wirkmechanismus
2-(2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide activates AMPK by binding to the γ-subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to increased phosphorylation of the α-subunit and subsequent activation of AMPK. Activation of AMPK by 2-(2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide leads to the phosphorylation of downstream targets involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
Activation of AMPK by 2-(2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has been shown to have numerous biochemical and physiological effects. These include increased glucose uptake and utilization, increased fatty acid oxidation, increased mitochondrial biogenesis, and decreased lipogenesis. 2-(2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide is a potent and specific activator of AMPK, making it a valuable tool for studying the role of AMPK in various cellular processes. However, 2-(2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has limited solubility in water, which can make it difficult to use in certain experimental conditions. Additionally, 2-(2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has been shown to have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
Future research on 2-(2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide could focus on its potential therapeutic applications in metabolic diseases, cancer, and neurodegenerative disorders. Additionally, further studies could investigate the off-target effects of 2-(2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide and develop more specific activators of AMPK. Finally, the development of more water-soluble forms of 2-(2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide could expand its use in various experimental conditions.
Synthesemethoden
The synthesis of 2-(2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide involves the reaction of 2-chlorophenol with 2-(1-cyano-1,2-dimethylpropyl)malononitrile in the presence of a base catalyst. The resulting intermediate is then treated with acetic anhydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has been shown to activate AMPK in a dose-dependent manner in various cell lines and animal models. Activation of AMPK by 2-(2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 2-(2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-10(2)14(3,9-16)17-13(18)8-19-12-7-5-4-6-11(12)15/h4-7,10H,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVKEBWCKSOJKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2824808.png)
![3-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2824809.png)

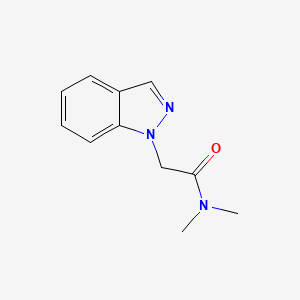
![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)pivalamide](/img/structure/B2824814.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2824815.png)
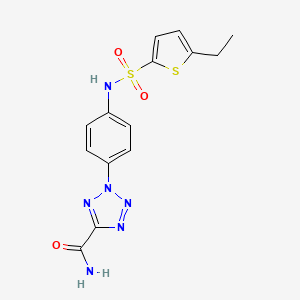
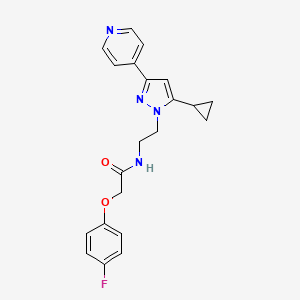
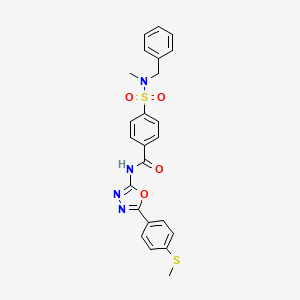

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-nitrobenzamide](/img/structure/B2824824.png)


![[1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol;hydrochloride](/img/structure/B2824828.png)